molecular formula C18H18N4O B13430858 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B13430858
M. Wt: 306.4 g/mol
InChI Key: MKNGQPUYDBFUJL-HWKANZROSA-N
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Description

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, including the formation of the cyclopropyl and tetrazatricyclo ring systems. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For instance, the use of palladium catalysts in a Heck reaction can facilitate the formation of the butenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Loratadine: A compound with a similar tetrazatricyclo ring system, used as an antihistamine.

    Clomipramine: A tricyclic antidepressant with a related structure.

Uniqueness

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[940

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23)/b5-3+

InChI Key

MKNGQPUYDBFUJL-HWKANZROSA-N

Isomeric SMILES

CC/C=C/C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Canonical SMILES

CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Origin of Product

United States

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